[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol
CAS No.: 1221342-54-6
Cat. No.: VC11718661
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221342-54-6 |
|---|---|
| Molecular Formula | C9H16N2O3S |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | [3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C9H16N2O3S/c1-7(2)5-11-8(6-12)4-10-9(11)15(3,13)14/h4,7,12H,5-6H2,1-3H3 |
| Standard InChI Key | DTSCISAGAHXROT-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=CN=C1S(=O)(=O)C)CO |
| Canonical SMILES | CC(C)CN1C(=CN=C1S(=O)(=O)C)CO |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Identifiers
The systematic IUPAC name for this compound is [3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol, reflecting the positions of its substituents on the imidazole ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1221342-54-6 |
| Molecular Formula | C₉H₁₆N₂O₃S |
| Molecular Weight | 232.30 g/mol |
| SMILES Notation | CC(C)CN1C(=CN=C1S(=O)(=O)C)CO |
| InChI Key | DTSCISAGAHXROT-UHFFFAOYSA-N |
The compound’s structure features a 1H-imidazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group, at the 2-position with a methanesulfonyl group, and at the 5-position with a hydroxymethyl moiety.
Functional Group Analysis
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Methanesulfonyl Group (-SO₂CH₃): This electron-withdrawing group enhances the compound’s stability and may influence its reactivity in nucleophilic substitution reactions.
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2-Methylpropyl Group (-CH₂CH(CH₃)₂): A branched alkyl chain that increases hydrophobicity, potentially affecting membrane permeability in biological systems.
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Hydroxymethyl Group (-CH₂OH): Introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets.
Synthetic Pathways and Optimization
General Synthesis Strategy
While no direct synthesis protocol for [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol is documented in peer-reviewed literature, analogous methods for related imidazole derivatives provide a foundational framework. A patent describing the synthesis of 1-(methylsulfonyl)imidazolidin-2-one (CN102408374B) offers insights into sulfonylation and alkylation steps . Adapting this approach, a plausible route involves:
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Imidazole Alkylation: Reacting a precursor imidazole with 1-bromo-2-methylpropane to introduce the isobutyl group.
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Sulfonylation: Treating the alkylated intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group.
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Hydroxymethylation: Oxidizing or substituting a methyl group to introduce the hydroxymethyl functionality.
Reaction Conditions and Yield Optimization
Key parameters from the patent , adjusted for this compound’s synthesis, include:
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) or dioxane |
| Temperature | 20–80°C |
| Molar Ratio (Imidazole:MsCl:Base) | 1:1.5–1.8:1.5–2 |
| Reaction Time | 3–5 hours |
| Yield | 77–80% (estimated) |
Example Protocol:
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Dissolve 1-(2-methylpropyl)-1H-imidazole in anhydrous THF with triethylamine.
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Add methanesulfonyl chloride dropwise at 20°C, then heat to 40°C for 5 hours.
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Recover THF via vacuum distillation, purify the residue via recrystallization (water/methanol), and isolate the product.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the sulfonyl and hydroxymethyl groups. Limited solubility in water.
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Melting Point: Analogous sulfonylated imidazoles exhibit melting points near 190–191°C , suggesting similar thermal stability.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonyl ester linkage.
Spectroscopic Data
While experimental spectral data (NMR, IR) are unavailable for this specific compound, predicted characteristics include:
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¹H NMR: Signals at δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.2–3.5 ppm (SO₂CH₃), and δ 4.5–4.7 ppm (CH₂OH).
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IR: Peaks near 1150 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O-H stretching).
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